molecular formula C16H18N8S B2951078 2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole CAS No. 2415522-56-2

2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole

Cat. No. B2951078
CAS RN: 2415522-56-2
M. Wt: 354.44
InChI Key: MPUMXJSRFKAAPZ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and stability. It could also involve studying any catalyst activity .


Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and spectral properties .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological targets .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8S/c1-4-19-24(5-1)14-10-13(17-11-18-14)22-6-8-23(9-7-22)16-21-20-15(25-16)12-2-3-12/h1,4-5,10-12H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUMXJSRFKAAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

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